

Technical Guide: 5-Chloroindole-3-carboxaldehyde[1][2]

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Compound of Interest

Compound Name: 5-Chloroindole-3-carboxaldehyde

CAS No.: 827-01-0

Cat. No.: B1630656

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Executive Summary

5-Chloroindole-3-carboxaldehyde (CAS: 827-01-0) is a pivotal heterocyclic building block in medicinal chemistry.[1][2][3] Distinguished by the presence of a chlorine atom at the C5 position and a reactive formyl group at C3, this molecule serves as a "linchpin" intermediate. It balances the lipophilic, metabolic-stability-enhancing properties of the halogen with the versatile electrophilic nature of the aldehyde.[2]

This guide details the synthesis, chemical reactivity, and therapeutic applications of **5-chloroindole-3-carboxaldehyde**, specifically focusing on its role as a precursor for thiosemicarbazones (anticancer/antimycobacterial), Schiff bases, and hydrazones.

Part 1: Chemical Architecture & Reactivity

The 5-Chloro Effect

In drug design, the introduction of a chlorine atom at the C5 position of the indole ring is rarely arbitrary.

- **Metabolic Stability:** The C5 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2] Blocking this site with chlorine extends the half-life of the pharmacophore.[2]

- Lipophilicity: The chloro-substituent increases the logP, enhancing membrane permeability compared to the unsubstituted indole.
- Electronic Modulation: Chlorine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M).[2] At the C5 position, it subtly modulates the electron density of the indole ring, affecting the acidity of the N-H proton and the electrophilicity of the C3-formyl group.

The C3-Formyl "Warhead"

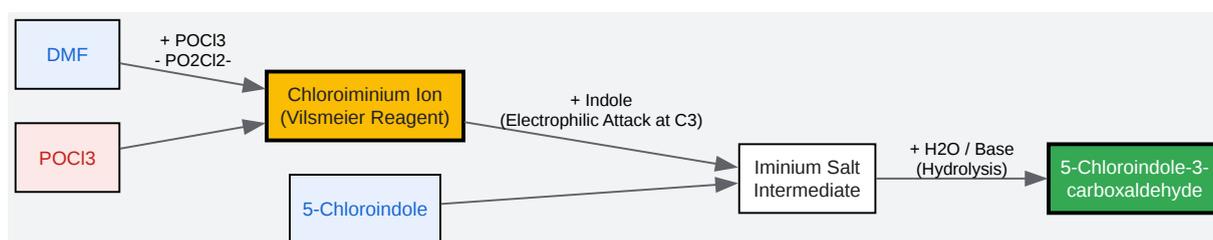
The aldehyde at C3 is the primary handle for derivatization.[2] Unlike simple aryl aldehydes, the indole-3-carboxaldehyde moiety is electronically connected to the indole nitrogen lone pair.[2] This conjugation makes the carbonyl carbon less electrophilic than a typical benzaldehyde, requiring specific conditions for condensation reactions.

Part 2: Synthesis – The Vilsmeier-Haack Protocol[2]

The industry-standard method for synthesizing **5-chloroindole-3-carboxaldehyde** is the Vilsmeier-Haack formylation.[2] This reaction is highly regioselective for the electron-rich C3 position of the indole.[2]

Mechanism of Action

The reaction proceeds via an electrophilic aromatic substitution.[2][4][5] The active electrophile is the "Vilsmeier reagent" (chloroiminium ion), generated in situ from Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF).



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Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 5-chloroindole.[2]

Validated Experimental Protocol

Note: This protocol is optimized for regioselectivity and yield.

Reagents:

- 5-Chloroindole (5.0 g, 33 mmol)[1]
- Phosphorus Oxychloride () (4.6 mL, 49 mmol)
- Dimethylformamide (DMF) (25 mL total)
- Sodium Hydroxide (NaOH) (5.9 g, 148 mmol)[1]

Step-by-Step Procedure:

- Reagent Generation: In a dry round-bottom flask under inert atmosphere (), cool 20 mL of DMF to 0°C in an ice bath.
- Activation: Add dropwise over 15–20 minutes. Critical: Maintain temperature < 5°C to prevent thermal decomposition of the Vilsmeier reagent.[2] Stir for an additional 10 minutes.
- Addition: Dissolve 5-chloroindole (5.0 g) in 5 mL of DMF. Add this solution dropwise to the reaction mixture at 0°C.
- Reaction: Remove the ice bath and heat the mixture to 40°C. Maintain this temperature for 45 minutes. Why: Heating ensures complete conversion, but exceeding 60°C can promote side reactions at the nitrogen or polymerization.
- Quenching: Cool the mixture to room temperature.
- Hydrolysis: Slowly add the NaOH solution (5.9 g in 20 mL water). The mixture may exotherm; control the temperature.[2] Heat the basified mixture to 50°C for 10 minutes to

ensure complete hydrolysis of the iminium salt to the aldehyde.

- Isolation: Pour the reaction mixture onto crushed ice (100 mL). The product will precipitate as a solid.[2][6]
- Purification: Filter the precipitate. Recrystallize from methanol to obtain the pure product.[2]

Expected Data:

- Appearance: White to beige solid.[2]
- Yield: ~59–65%. [2]
- Melting Point: 215–216°C.[2]

Part 3: Therapeutic Applications & Derivatization[2] [7][8]

The aldehyde group is a gateway to diverse pharmacophores. The most significant derivatives are Thiosemicarbazones and Schiff Bases.[2]

Thiosemicarbazones (Anticancer & Antimicrobial)

Condensation of **5-chloroindole-3-carboxaldehyde** with thiosemicarbazide yields derivatives with potent biological profiles.[2]

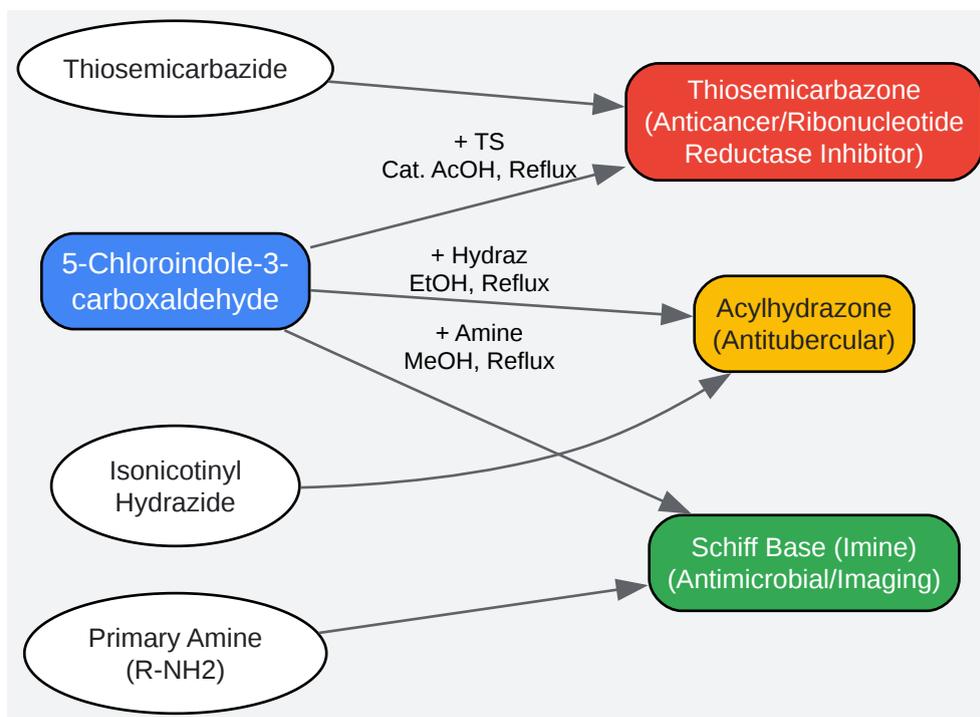
- Mechanism: These compounds often act as tridentate ligands (N-N-S donor set) that chelate transition metals (Fe, Cu).[2] This chelation inhibits Ribonucleotide Reductase, an enzyme critical for DNA synthesis in rapidly dividing cancer cells.[2]
- Key Insight: The 5-chloro substituent enhances the cytotoxicity against leukemia (L1210) and lung cancer (A549) cell lines compared to the unsubstituted analog.[2]

Schiff Bases & Hydrazones

- Isonicotinoyl Hydrazones: Synthesized by reacting with isoniazid.[2] These derivatives target Mycobacterium tuberculosis, leveraging the indole ring to penetrate the mycobacterial cell wall.

- Amino Acid Conjugates: Schiff bases formed with histidine or glutamic acid have been explored as radiopharmaceuticals (Technetium-99m labeling) for tumor imaging, utilizing the indole for tumor targeting.[2][7]

Derivatization Workflow



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Figure 2: Synthetic divergence from the **5-chloroindole-3-carboxaldehyde** scaffold.[2]

Part 4: Experimental Protocol - Thiosemicarbazone Synthesis

Objective: Synthesis of **5-chloroindole-3-carboxaldehyde** thiosemicarbazone.

Reagents:

- **5-Chloroindole-3-carboxaldehyde** (1.0 mmol)[2]
- Thiosemicarbazide (1.0 mmol)
- Ethanol (Absolute, 10 mL)

- Acetic Acid (Glacial, 2-3 drops)

Procedure:

- Dissolution: In a 50 mL round-bottom flask, dissolve **5-chloroindole-3-carboxaldehyde** in 10 mL of absolute ethanol.
- Addition: Add an equimolar amount of thiosemicarbazide.
- Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine moiety.
- Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1).
- Workup: Upon completion, cool the mixture. The product typically precipitates as a crystalline solid.^[2]
- Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

Part 5: Safety & Handling (MSDS Highlights)

- Hazards: **5-Chloroindole-3-carboxaldehyde** is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).^{[2][8]}
- Handling: Use standard PPE (gloves, goggles). All synthesis involving

must be performed in a fume hood due to the generation of toxic fumes and potential for violent reaction with water.^[2]

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